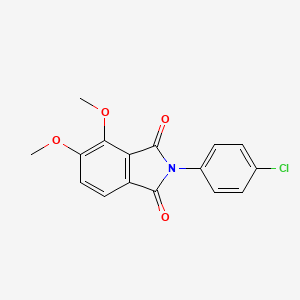

![molecular formula C13H12N2O2S B5537851 2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound "2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one" belongs to a class of heterocyclic compounds that feature pyrido and thieno groups fused with an oxazinone ring. This structure is of interest due to its potential for various biological activities and its utility in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic systems. For instance, the synthesis of pyrido-thieno-pyrimidin-4(3H)-ones, which share a similar heterocyclic backbone, has been achieved from 2,7,9-trimethyl-4H-pyrido-thieno-oxazin-4-one precursors, demonstrating the complex synthetic routes needed to introduce specific functional groups onto the heterocyclic core (Bousquet et al., 1984).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One pivotal area of research involves the synthesis and pharmacological evaluation of derivatives from 2,7,9-trimethyl-4H-pyrido[3',2':4,5]thieno-[3,2-d][1,3]oxazin-4-one, showcasing analgesic, anti-inflammatory, and antipyretic activities. The ulcerogenic effects of these compounds have also been examined, highlighting their potential in medicinal chemistry (E. Bousquet et al., 1984). Additionally, the interaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines has been explored, leading to compounds with inhibitory activity against different lipoxygenases despite their chemical instability (H. Vieweg et al., 1992).

Pharmacological Potential

The pharmacological utility of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors of cholesterol esterase and acetylcholinesterase has been investigated. These studies reveal that modifications to the thieno[1,3]oxazin-4-one structure can yield potent inhibitors, with certain compounds displaying promising K(i) values indicative of strong inhibitory potential (M. Pietsch & M. Gütschow, 2005).

Chemical Interactions and Applications

Research into the reactivity of 4-oxo-2-nonenal (ONE) with certain compounds forming pyrrolo[2,1-b][1,3]oxazines suggests potential therapeutic applications for scavenging reactive aldehydes produced during lipid oxidation in cells, which are implicated in various degenerative diseases and cancer (V. Amarnath & K. Amarnath, 2015).

One-Pot Synthesis Methods

A notable advancement in the field is the development of a one-pot synthesis approach for pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating efficient and high-yield methodologies that could streamline the production of these compounds for further study and application (Sungmin Cho et al., 2003).

Propiedades

IUPAC Name |

4,11,12,13-tetramethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-5-6(2)9-10-11(13(16)17-8(4)15-10)18-12(9)14-7(5)3/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQOHOTXMXHFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC3=C2N=C(OC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5537826.png)

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)